
环丙基 2-(4-甲基苯基)乙基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropyl 2-(4-methylphenyl)ethyl ketone is a compound that falls within the category of cyclopropyl aryl ketones, which are known for their interesting chemical properties and reactivity due to the presence of the strained cyclopropane ring adjacent to a ketone functional group. These compounds are significant in synthetic organic chemistry for constructing complex molecules and have been the subject of various studies to understand and utilize their unique reactivity .
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the reaction of α-amino aryl ketones with vinyl sulfonium salts, which has been utilized to synthesize 1,1-cyclopropane aminoketones in high yields . Another method includes the regioselective cyclopropanation of allenes or the reaction of methylene-/alkylidenecyclopropanyllithium with N,N-dimethyl carboxylic acid amides, leading to the formation of methylene- or alkylidenecyclopropyl ketones . Additionally, cyclopropyl aryl ketones can be synthesized from monoactivated cyclopropanes and α-ketoesters using Lewis acid-mediated reactions .
Molecular Structure Analysis
The molecular structure of cyclopropyl ketones is characterized by the presence of a three-membered cyclopropane ring, which imparts significant strain to the molecule. This strain influences the reactivity of the compound, making it a versatile intermediate in various chemical transformations. The enamines derived from cyclopropyl ketones, for example, have been shown to possess a vinylcyclopropane structure, as demonstrated by NMR studies .
Chemical Reactions Analysis
Cyclopropyl ketones participate in a range of chemical reactions, exploiting the reactivity of the cyclopropane ring. They are highly reactive dienophiles in Diels-Alder reactions, capable of engaging with different cyclic dienes . The ring-opening cycloisomerization of methylene- or alkylidenecyclopropyl ketones can yield various heterocyclic products, such as 4H-pyrans and substituted furans, depending on the catalyst and reaction conditions . Furthermore, cyclopropyl ketones can undergo photochemical transformations to produce highly functionalized cyclopropyl ketones or even ring-enlarged products .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropyl ketones are influenced by the cyclopropane ring and the ketone functional group. The strain in the cyclopropane ring makes these compounds highly reactive, which is a key feature exploited in synthetic applications. The ketone group also allows for further functionalization and transformation into other valuable chemical entities. Acid-catalyzed ring opening of cyclopropyl ketones can lead to the formation of larger ring systems, such as cyclopentanone or cyclohexenone derivatives .
科学研究应用
烯胺的形成和反应性
环丙基酮,如环丙基 2-(4-甲基苯基)乙基酮,因其形成烯胺的能力而受到研究。这些烯胺表现出核磁共振证实的乙烯基环丙烷结构,并通过酮与仲胺和 TiCl4 反应产生 (Pocar, Stradi, & Trimarco, 1975)。
喹啉-8-醇和四氢喹啉-8-醇的合成
环丙基酮有助于喹啉-8-醇和 1,2,3,4-四氢喹啉-8-醇的区域选择性合成。使用特定处理对 2-(3-羟基苯基)乙基酮 O-2,4-二硝基苯氧肟进行环化可得到这些化合物,从而深入了解潜在的药物应用 (Uchiyama, Ono, Hayashi, & Narasaka, 1998)。
镍催化环加成
环丙基苯基酮,包括环丙基 2-(4-甲基苯基)乙基酮在内的一类,已显示为镍催化环加成中的关键中间体。这些反应导致具有羰基取代基的环戊烷化合物,证明了该酮在复杂有机合成中的效用 (Ogoshi, Nagata, & Kurosawa, 2006)。
环丙烷乙酸酯的形成
一项关于环丙基烷基酮的研究揭示了一种合成环丙烷乙酸乙酯的方法。该方法包括在高氯酸的存在下,使环丙基烷基酮与三乙基原甲酸铅 (IV) 乙酸铅反应 (Nongkhlaw, Nongrum, Nongkynrih, Mathew Vattakunnel, & Myrboh, 2005)。
开环和催化
1-烯基环丙基酮在多磷酸催化下进行环扩大,生成环戊酮或环己烯酮衍生物。这表明环丙基酮在合成复杂有机分子中的潜力 (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988)。
动力学拆分和不对称环加成
在手性金(I)催化下,1-(1-炔基)环丙基酮的动力学拆分有效地产生旋光活性酮。这证明了该酮在不对称合成中的应用,这对于创建药物手性分子至关重要 (Zhang & Zhang, 2012)。
作用机制
Mode of Action
A study has shown that cyclopropyl ketones can undergo intermolecular coupling with alkynes in a process catalyzed by samarium(ii) diiodide (smi2) . This process involves a radical relay strategy, negating the need for a superstoichiometric coreductant and additives to regenerate SmI2 . The study also uncovers an intriguing link between ketone conformation and efficient cross-coupling .
属性
IUPAC Name |
1-cyclopropyl-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-10-2-4-11(5-3-10)6-9-13(14)12-7-8-12/h2-5,12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUZMGYEYWRTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644154 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl 2-(4-methylphenyl)ethyl ketone | |
CAS RN |
898769-49-8 |
Source


|
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopropyl-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

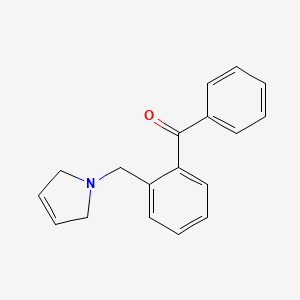
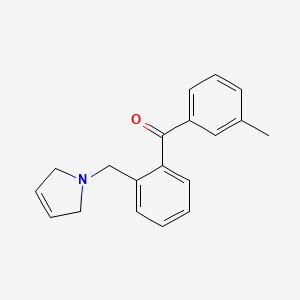
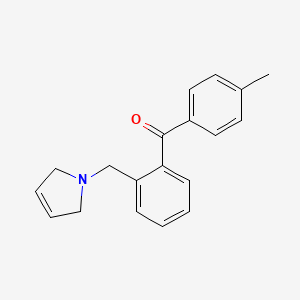
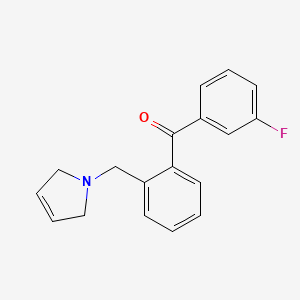

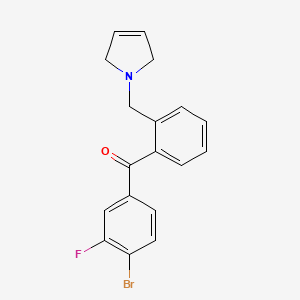
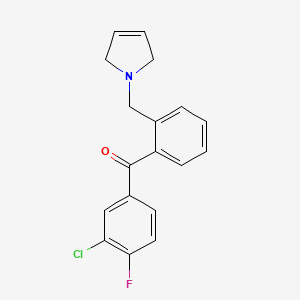

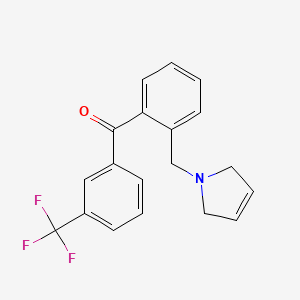
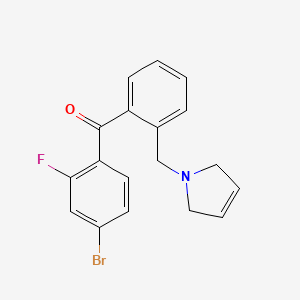


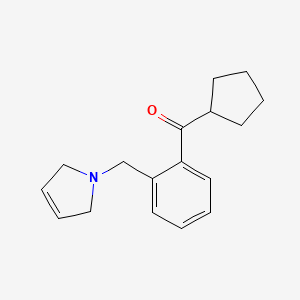
![Ethyl 4-oxo-4-[2-(3-pyrrolinomethyl)phenyl]butyrate](/img/structure/B1327392.png)